molecular formula C12H18N2O B1479107 (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2097955-73-0

(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1479107
CAS No.: 2097955-73-0
M. Wt: 206.28 g/mol
InChI Key: FSXOYBUUQCQPRK-UHFFFAOYSA-N
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Description

(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol: is an organic compound with a complex structure that includes an aminophenyl group, a pyrrolidine ring, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the aminophenyl intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with various enzymes and receptors .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can bind to various receptors, while the pyrrolidine ring may interact with enzymes or other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • (2-Aminophenyl)methanol
  • 4-Methylpyrrolidine
  • Benzyl alcohol derivatives

Uniqueness: (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(2-aminophenyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-5-3-2-4-11(12)13/h2-5,9-10,15H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOYBUUQCQPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

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